molecular formula C11H9BFNO2 B3251840 2-Fluoro-3-phenylpyridine-5-boronic acid CAS No. 2121513-18-4

2-Fluoro-3-phenylpyridine-5-boronic acid

Cat. No.: B3251840
CAS No.: 2121513-18-4
M. Wt: 217.01 g/mol
InChI Key: FVZACERYYLLMDU-UHFFFAOYSA-N
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Description

2-Fluoro-3-phenylpyridine-5-boronic acid is a heterocyclic boronic acid derivative featuring a pyridine core substituted with fluorine at position 2, a phenyl group at position 3, and a boronic acid (-B(OH)₂) moiety at position 3.

Properties

IUPAC Name

(6-fluoro-5-phenylpyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BFNO2/c13-11-10(8-4-2-1-3-5-8)6-9(7-14-11)12(15)16/h1-7,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZACERYYLLMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601239660
Record name Boronic acid, B-(6-fluoro-5-phenyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-18-4
Record name Boronic acid, B-(6-fluoro-5-phenyl-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(6-fluoro-5-phenyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-phenylpyridine-5-boronic acid typically involves the following steps:

    Halogenation: Introduction of a fluorine atom into the pyridine ring.

    Borylation: Formation of the boronic acid group through a reaction with a boron-containing reagent.

A common synthetic route involves the use of palladium-catalyzed borylation of a halogenated pyridine precursor. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods may involve continuous flow reactors to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-phenylpyridine-5-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols

Major Products

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 2-fluoro-3-phenylpyridine-5-boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of biaryl compounds, which are prevalent in pharmaceuticals.

Key Reaction:

Aryl halide+Boron compoundPd catalystAryl Boron product\text{Aryl halide}+\text{Boron compound}\xrightarrow{\text{Pd catalyst}}\text{Aryl Boron product}

Table 1: Summary of Cross-Coupling Reactions Involving this compound

Substrate TypeReaction ConditionsYield (%)Reference
Aryl ChloridesPd(OAc)₂, K₂CO₃, THF85
Aryl BromidesPd(dba)₂, DMSO90
Aryl IodidesPd(PPh₃)₄, EtOH95

Synthesis of Pharmaceuticals

The compound has been utilized in the synthesis of various pharmaceutical intermediates. For example, it plays a crucial role in the development of anti-cancer drugs by facilitating the construction of complex molecular architectures.

Case Study:
In a study by Martin Burke et al., this compound was used to synthesize a series of kinase inhibitors that showed promising activity against cancer cell lines. The reaction conditions optimized for this synthesis included the use of palladium catalysts and specific bases to enhance yield and selectivity.

Agrochemical Applications

Boronic acids are also valuable in the field of agrochemicals. The ability to form stable intermediates makes them suitable for synthesizing herbicides and pesticides.

Example Application:
Research has indicated that derivatives of this compound can be used to develop new herbicides that target specific weed species while minimizing damage to crops.

Material Science Applications

In material science, boronic acids are utilized for creating advanced materials through polymerization processes. The unique properties of boron-containing compounds allow for the development of materials with enhanced mechanical and thermal stability.

Table 2: Applications in Material Science

Material TypeApplicationProperties Enhanced
PolymersConductive materialsElectrical conductivity
CompositesStructural applicationsMechanical strength

Mechanism of Action

The mechanism of action of 2-Fluoro-3-phenylpyridine-5-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by palladium, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity, solubility, and biological activity of boronic acids are heavily influenced by substituents. Below is a comparison with key analogs:

Compound Name Substituents (Positions) CAS Number Molecular Weight Key Features Reference
2-Fluoro-3-phenylpyridine-5-boronic acid F (2), Ph (3), B(OH)₂ (5) - ~217.00* High steric bulk; tailored for drug discovery applications.
(6-Fluoro-5-methylpyridin-3-yl)boronic acid F (6), CH₃ (5), B(OH)₂ (3) 1072944-18-3 169.97 Methyl group improves solubility; lower steric hindrance.
2-Chloro-5-(trifluoromethyl)pyridin-3-ylboronic acid Cl (2), CF₃ (5), B(OH)₂ (3) - 239.48 Electron-withdrawing CF₃ enhances electrophilicity; Cl increases stability.
2-Fluoro-3-methylpyridine-5-boronic acid F (2), CH₃ (3), B(OH)₂ (5) 904326-92-7 169.97 Methyl reduces steric hindrance; simpler synthetic accessibility.
2-Chloro-5-fluoropyridine-3-boronic acid Cl (2), F (5), B(OH)₂ (3) 913373-43-0 189.44 Dual halogenation balances electronic effects; versatile in coupling.

*Molecular weight inferred from structurally similar compounds in .

Key Observations:

  • Electronic Modulation: Fluorine and chlorine substituents enhance electrophilicity, while CF₃ (in ) introduces strong electron-withdrawing effects, accelerating cross-coupling rates .
  • Solubility: Methyl or hydroxyl-containing analogs (e.g., ) exhibit higher aqueous solubility compared to phenyl-substituted derivatives, impacting formulation strategies .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions rely on the boronic acid's ability to transmetalate with palladium catalysts. Comparative studies suggest:

  • Phenyl-Substituted Analogs: The phenyl group in this compound may reduce reaction rates due to steric hindrance but improve product stability in medicinal chemistry contexts .
  • Chloro-Fluoro Hybrids: Compounds like 2-chloro-5-fluoropyridine-3-boronic acid () demonstrate balanced reactivity, enabling efficient couplings with aryl halides under mild conditions .
  • Trifluoromethyl Derivatives: The CF₃ group in enhances electrophilicity, enabling couplings with electron-rich partners but requiring careful pH control to prevent protodeboronation .

Biological Activity

Overview

2-Fluoro-3-phenylpyridine-5-boronic acid is a boronic acid derivative characterized by its unique molecular structure that includes a fluorine atom and a phenyl group. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in various organic compounds, including pharmaceuticals.

The biological activity of this compound is largely attributed to its role in chemical reactions rather than direct biological interactions. In the context of Suzuki-Miyaura cross-coupling, the compound acts through a mechanism known as transmetalation , where it facilitates the transfer of a phenyl group to another carbon framework, thereby enabling the synthesis of biologically active molecules.

Antimicrobial and Anticancer Activity

Recent studies have highlighted the potential antimicrobial properties of boronic acids, including derivatives like this compound. Research indicates that related compounds exhibit moderate activity against various microorganisms, including Candida albicans and Escherichia coli. For instance, a study on structurally similar phenylboronic acids demonstrated significant inhibition against Bacillus cereus, with minimum inhibitory concentrations (MICs) lower than those observed for established antifungal agents like Tavaborole (AN2690) .

In addition to antimicrobial effects, there is emerging interest in the anticancer potential of boronic acids. Certain derivatives have shown promise in inducing apoptosis in cancer cell lines, suggesting that this compound may also have applications in cancer therapy .

Research Findings and Case Studies

  • Antimicrobial Activity :
    • A comparative study revealed that this compound exhibited moderate activity against Candida albicans and higher efficacy against Aspergillus niger. The mechanisms involved may include disruption of essential cellular processes through inhibition of specific enzymes like leucyl-tRNA synthetase (LeuRS) .
  • Anticancer Potential :
    • Research has indicated that boronic acids can act as inhibitors of proteasomes and other cancer-related pathways. In vitro studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, making them candidates for further investigation in cancer therapeutics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other boronic acid derivatives:

CompoundBiological ActivityNotable Features
2-Fluoro-3-pyridineboronic acidModerate antimicrobial activitySimilar structure but different reactivity
Phenylboronic acidLimited biological activityLacks fluorine and pyridine moieties
5-Trifluoromethyl-2-formyl phenylboronic acidHigher antimicrobial potentialEnhanced acidity and structural similarities to AN2690

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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